molecular formula C14H17BClFO4 B8203213 Methyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B8203213
M. Wt: 314.54 g/mol
InChI Key: HTFYICVJVIPANG-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzoate group substituted with chloro and fluoro atoms, as well as a dioxaborolane moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves a multi-step process. One common method includes the following steps:

    Halogenation: The starting material, a benzoate derivative, undergoes halogenation to introduce chloro and fluoro substituents.

    Borylation: The halogenated benzoate is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions. This step introduces the dioxaborolane moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes are commonly used as catalysts.

    Bases: Potassium carbonate or sodium hydroxide are often employed.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.

Major Products:

    Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving this compound are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the development of fluorescent probes and imaging agents.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate in Suzuki-Miyaura reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated benzoate.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 2-fluorobenzoate

Comparison:

  • Uniqueness: Methyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and versatility in cross-coupling reactions compared to its analogs.

Properties

IUPAC Name

methyl 5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)10-7-8(16)6-9(11(10)17)12(18)19-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFYICVJVIPANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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